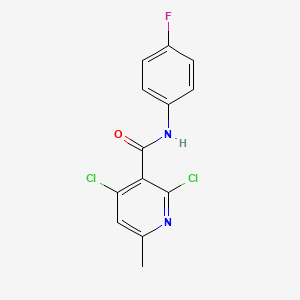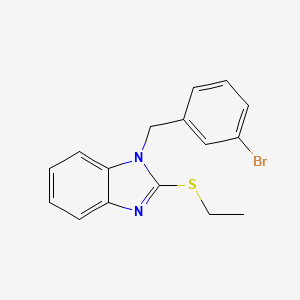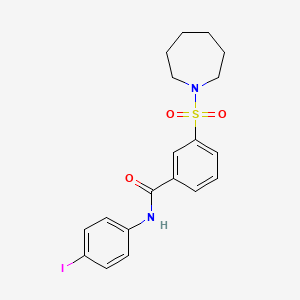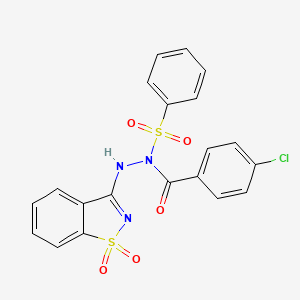
2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chlorine atoms, a fluorophenyl group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide typically involves the reaction of 2,4-dichloro-6-methylpyridine-3-carboxylic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
2,4-Dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-3,5-difluorobenzoic acid
- 2,4-Dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamides
- 2,4-Disubstituted thiazoles
Uniqueness
2,4-Dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9Cl2FN2O |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-fluorophenyl)-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2FN2O/c1-7-6-10(14)11(12(15)17-7)13(19)18-9-4-2-8(16)3-5-9/h2-6H,1H3,(H,18,19) |
InChI Key |
PEEKRXDQNURTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C(=O)NC2=CC=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3Z)-3-[(2,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11530631.png)


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11530654.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-iodobenzohydrazide](/img/structure/B11530657.png)
![N-[2-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B11530661.png)

![methyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11530682.png)
![4-[(2E)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-6-(morpholin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B11530695.png)

![Methyl 4-[3-methoxy-4-(pentyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11530707.png)
![2-iodo-N-{4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11530708.png)
![3-(morpholin-4-ylsulfonyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B11530714.png)
![benzyl 2'-amino-7'-methyl-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate](/img/structure/B11530715.png)
